molecular formula C20H24N2O3 B269208 3-[(4-ethoxybenzoyl)amino]-N,N-diethylbenzamide

3-[(4-ethoxybenzoyl)amino]-N,N-diethylbenzamide

Cat. No. B269208
M. Wt: 340.4 g/mol
InChI Key: PGKCXYHPEHMPPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-ethoxybenzoyl)amino]-N,N-diethylbenzamide, also known as EDBA, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. EDBA belongs to the class of benzamides and is a synthetic compound that has been shown to exhibit anti-inflammatory and analgesic properties. In

Mechanism of Action

The mechanism of action of 3-[(4-ethoxybenzoyl)amino]-N,N-diethylbenzamide is not fully understood, but it is believed to involve the inhibition of the nuclear factor-κB (NF-κB) pathway, which is a major regulator of inflammation and immune responses. 3-[(4-ethoxybenzoyl)amino]-N,N-diethylbenzamide has been shown to inhibit the activation of NF-κB by preventing the degradation of its inhibitor, IκBα. This leads to a reduction in the production of pro-inflammatory cytokines and other mediators of inflammation.
Biochemical and Physiological Effects:
3-[(4-ethoxybenzoyl)amino]-N,N-diethylbenzamide has been shown to have several biochemical and physiological effects. In addition to its anti-inflammatory and analgesic properties, 3-[(4-ethoxybenzoyl)amino]-N,N-diethylbenzamide has been shown to exhibit antioxidant and anti-tumor activities. 3-[(4-ethoxybenzoyl)amino]-N,N-diethylbenzamide has also been shown to modulate the immune system by regulating the production of cytokines and chemokines.

Advantages and Limitations for Lab Experiments

One of the major advantages of 3-[(4-ethoxybenzoyl)amino]-N,N-diethylbenzamide is its ease of synthesis and purification. 3-[(4-ethoxybenzoyl)amino]-N,N-diethylbenzamide can be synthesized in large quantities with high purity, which makes it suitable for use in various lab experiments. However, one of the limitations of 3-[(4-ethoxybenzoyl)amino]-N,N-diethylbenzamide is its low solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, the mechanism of action of 3-[(4-ethoxybenzoyl)amino]-N,N-diethylbenzamide is not fully understood, which can make it challenging to interpret the results of experiments.

Future Directions

There are several future directions for research on 3-[(4-ethoxybenzoyl)amino]-N,N-diethylbenzamide. One area of interest is its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another area of research is its potential use in the treatment of cancer, as 3-[(4-ethoxybenzoyl)amino]-N,N-diethylbenzamide has been shown to exhibit anti-tumor activity. Further studies are needed to fully understand the mechanism of action of 3-[(4-ethoxybenzoyl)amino]-N,N-diethylbenzamide and its potential therapeutic applications.

Synthesis Methods

The synthesis of 3-[(4-ethoxybenzoyl)amino]-N,N-diethylbenzamide involves the reaction between 4-ethoxybenzoyl chloride and N,N-diethylaniline in the presence of a base such as sodium hydroxide. The reaction takes place in an organic solvent such as dichloromethane or chloroform, and the product is obtained through filtration and recrystallization. The purity of the product can be confirmed through various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).

Scientific Research Applications

3-[(4-ethoxybenzoyl)amino]-N,N-diethylbenzamide has been studied extensively for its potential therapeutic applications. One of the major areas of research is its anti-inflammatory properties. 3-[(4-ethoxybenzoyl)amino]-N,N-diethylbenzamide has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α, which are involved in the pathogenesis of various inflammatory diseases. 3-[(4-ethoxybenzoyl)amino]-N,N-diethylbenzamide has also been shown to exhibit analgesic properties by reducing pain sensitivity in animal models.

properties

Product Name

3-[(4-ethoxybenzoyl)amino]-N,N-diethylbenzamide

Molecular Formula

C20H24N2O3

Molecular Weight

340.4 g/mol

IUPAC Name

3-[(4-ethoxybenzoyl)amino]-N,N-diethylbenzamide

InChI

InChI=1S/C20H24N2O3/c1-4-22(5-2)20(24)16-8-7-9-17(14-16)21-19(23)15-10-12-18(13-11-15)25-6-3/h7-14H,4-6H2,1-3H3,(H,21,23)

InChI Key

PGKCXYHPEHMPPN-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)OCC

Canonical SMILES

CCN(CC)C(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)OCC

Origin of Product

United States

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